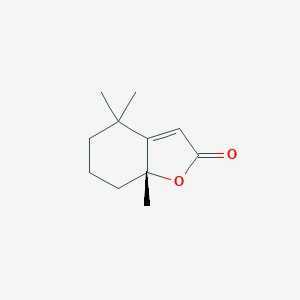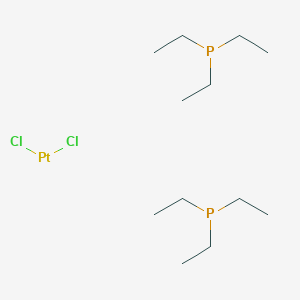
Éther perfluorodipropylique 1H,1H,2’H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,2’H-Perfluorodipropyl ether: is an organic compound with the molecular formula C6H3F11O and a molecular weight of 300.07 g/mol . It is a clear, colorless liquid with a boiling point of 86°C at 761 Torr and a density of 1.5844 g/cm³ . This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant chemical stability and resistance to degradation.
Applications De Recherche Scientifique
1H,1H,2’H-Perfluorodipropyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its chemical stability and inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H,1H,2’H-Perfluorodipropyl ether is synthesized through a reaction between hexafluoropropylene and pentafluoro-1-propanol . The reaction typically involves the following steps:
- The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage.
- The reaction mixture is then purified to isolate the desired product.
Hexafluoropropylene: is reacted with under controlled conditions.
Industrial Production Methods: The industrial production of 1H,1H,2’H-Perfluorodipropyl ether follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to handle the reactants and catalysts.
- Continuous monitoring and control of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as distillation and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1H,2’H-Perfluorodipropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ether to its corresponding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated ethers.
Mécanisme D'action
The mechanism of action of 1H,1H,2’H-Perfluorodipropyl ether involves its interaction with molecular targets and pathways, primarily due to its high fluorine content. The fluorine atoms impart significant hydrophobicity and chemical stability, allowing the compound to interact with various biological membranes and proteins. These interactions can influence the compound’s distribution, metabolism, and excretion in biological systems .
Comparaison Avec Des Composés Similaires
- 1H,1H,2H-Perfluorooctyl ether
- 1H,1H,2H-Perfluorodecyl ether
- 1H,1H,2H-Perfluorododecyl ether
Comparison: 1H,1H,2’H-Perfluorodipropyl ether is unique due to its specific molecular structure and properties. Compared to other perfluorinated ethers, it has a shorter carbon chain, which affects its boiling point, density, and solubility. The high fluorine content provides exceptional chemical stability and resistance to degradation, making it suitable for various applications where other compounds may not perform as well .
Propriétés
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(4(10,11)12)5(13,14)18-1-3(8,9)6(15,16)17/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOROOXPAFHWVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380985 |
Source


|
| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-28-8 |
Source


|
| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)







![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)


